![molecular formula C14H10FN3OS2 B8492881 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a fluorophenyl group and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other research areas.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the Methylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methylsulfanyl group is introduced to the thieno[3,2-d]pyrimidine core.
Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thieno[3,2-d]pyrimidine core make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Research: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for these targets. The thieno[3,2-d]pyrimidine core may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar compounds to 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide include other thieno[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples of similar compounds include:
- 7-(4-Chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
Properties
Molecular Formula |
C14H10FN3OS2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-20-14-17-6-9-11(18-14)10(12(21-9)13(16)19)7-2-4-8(15)5-3-7/h2-6H,1H3,(H2,16,19) |
InChI Key |
XWGIRZDSWAJTFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=C(S2)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


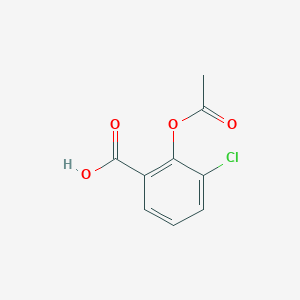
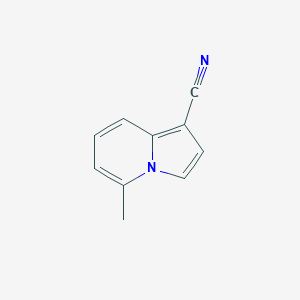

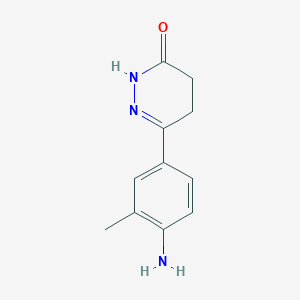
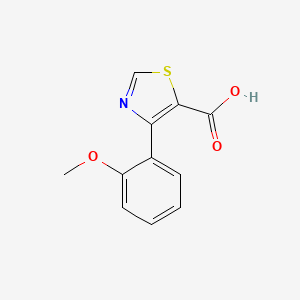

![6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8492867.png)
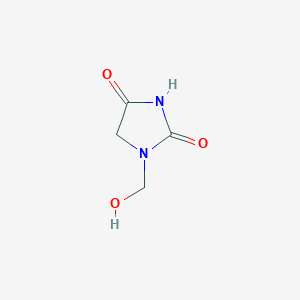
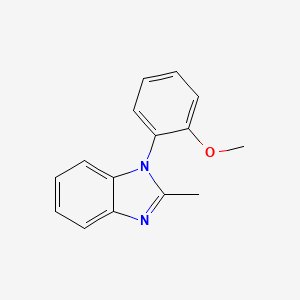
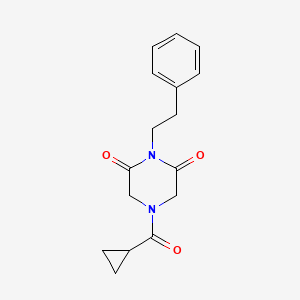
![Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8492894.png)
![2-[4-(Methanesulfonyl)piperazin-1-yl]-5-(2,2,2-trifluoroethoxy)pyrimidine](/img/structure/B8492897.png)
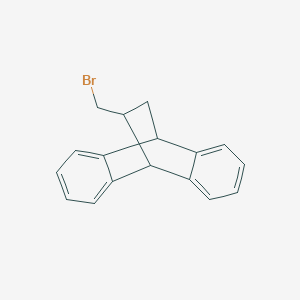
![4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B8492907.png)
